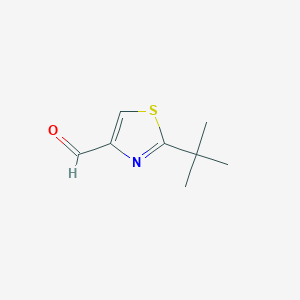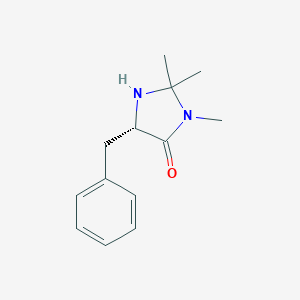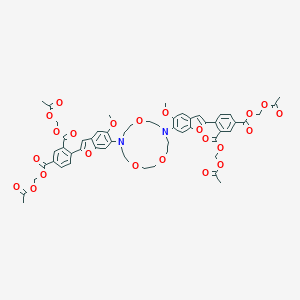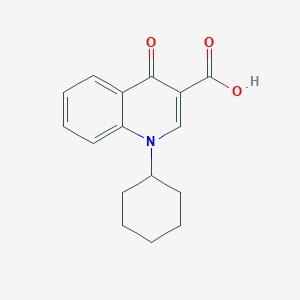
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
The compound "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of benzene and pyridine rings. This particular compound includes a cyclohexyl group, an oxo group at the fourth position, and a carboxylic acid moiety at the third position on the quinoline structure.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the reaction of cyclohexane-1,3-dione with various aldehydes and amides. For instance, the synthesis of 4,N-diaryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides is achieved by reacting cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides under solvent-free conditions, which could be a similar approach for synthesizing the compound .
Another method involves the use of monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide, which is used for synthesizing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters, indicating that variations of this method might be applicable for the synthesis of 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of substituents like the cyclohexyl group and the carboxylic acid function can influence the molecular conformation and intermolecular interactions. For example, in the crystal structure of a related compound, cyclohexane-1,2-dicarboxylic acid–isoquinoline, hydrogen bonding plays a significant role in the molecular assembly .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, as seen in the conversion of β-(2-carboxyaryl)aminopropionic acids to 1,2,3,4-tetrahydro-4-oxoquinolines. This process involves the formation of an intermediate N-acetyl derivative, which then forms a cyclic mixed anhydride before decomposing to yield the quinoline product . Such reactions are indicative of the potential transformations that the compound "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would make the compound acidic and capable of forming salts and esters. The cyclohexyl group could affect the compound's hydrophobicity and solubility in organic solvents. While the specific properties of "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" are not detailed in the provided papers, the properties of similar compounds can provide insights into its behavior .
Aplicaciones Científicas De Investigación
Application 1: Medicinal Chemistry
- Summary of the Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . They are a privileged scaffold in medicinal chemistry and find utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis and cardiotonic .
- Methods of Application : The synthesis of N-1 substituted 4- Quinolone-3-Carboxamides involves a simple, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of these compounds .
- Results or Outcomes : The methodology adopted provides excellent yields of highly pure N-1 substituted 4- Quinolone-3-Carboxamides . These can then be explored for their therapeutic potential .
Application 2: Anti-Tubercular Activity
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 3: Anti-Proliferative Activity
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their anti-proliferative potential .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 4: Tyrosine Kinase Inhibition
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their potential in inhibiting tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes. Aberrations in tyrosine kinases are often associated with diseases, such as cancer.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 7: HIV-1 Integrase Strand Transfer Inhibition
Propiedades
IUPAC Name |
1-cyclohexyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-4-5-9-14(12)17(10-13(15)16(19)20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUKEHVTWNAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369565 | |
| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
135906-00-2 | |
| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



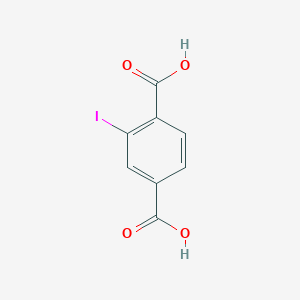
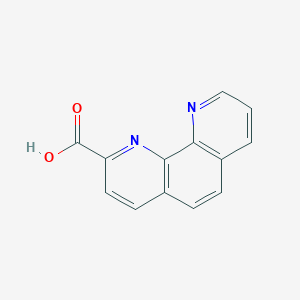
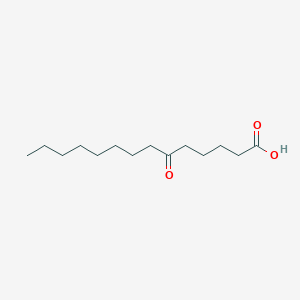
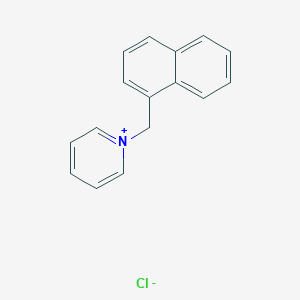
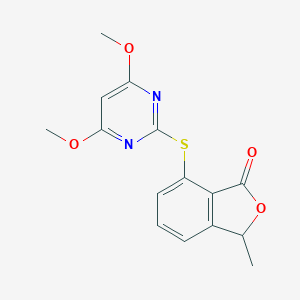
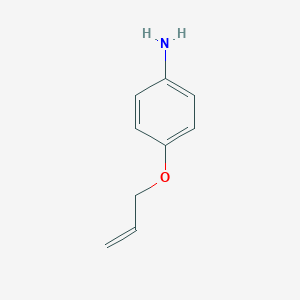
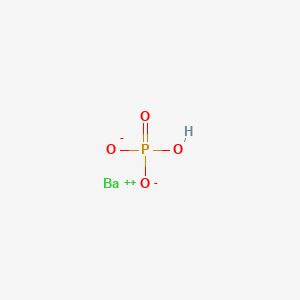
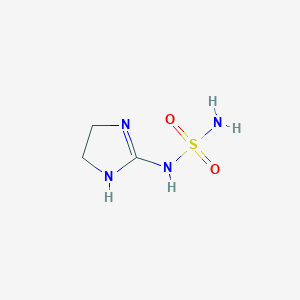

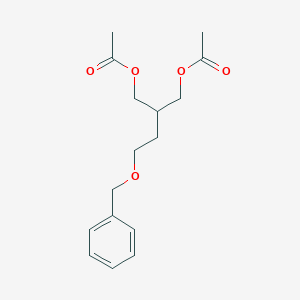
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
